molecular formula C12H8Br2N4OS2 B11529224 5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11529224
M. Wt: 448.2 g/mol
InChI Key: LJIAUAQUKINYIE-FZSIALSZSA-N
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Description

5-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes bromine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE typically involves multiple steps. The starting materials often include 3,5-dibromo-2-hydroxybenzaldehyde and thiosemicarbazide. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

The uniqueness of 5-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-(METHYLSULFANYL)-1,2-THIAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8Br2N4OS2

Molecular Weight

448.2 g/mol

IUPAC Name

5-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H8Br2N4OS2/c1-20-12-8(4-15)11(21-18-12)17-16-5-6-2-7(13)3-9(14)10(6)19/h2-3,5,17,19H,1H3/b16-5+

InChI Key

LJIAUAQUKINYIE-FZSIALSZSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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